molecular formula C18H24N2O2 B2395686 2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851404-95-0

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

Cat. No. B2395686
CAS RN: 851404-95-0
M. Wt: 300.402
InChI Key: PQDGKFJRTABJJL-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide” is a complex organic molecule that contains a quinolin-3-yl moiety and a butanamide moiety . Quinolines are aromatic compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . Butanamides, on the other hand, are derivatives of butanoic acid and have a wide range of applications in organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound would likely feature the characteristic bicyclic structure of quinolines, with a benzene ring fused to a pyridine ring . The butanamide moiety would be a four-carbon chain with a terminal amide group .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Butanamides, like other amides, can participate in reactions such as hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, quinolines are planar molecules and are often crystalline solids at room temperature . Butanamides, like other amides, typically have strong dipole-dipole interactions due to the polar carbonyl group and the possibility for hydrogen bonding .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, care should be taken when handling organic compounds, especially if they are known to be biologically active .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of other quinoline and butanamide derivatives . Additionally, studies could investigate the synthesis of this compound from different precursors or under different conditions.

properties

IUPAC Name

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-13(5-2)17(21)19-9-8-15-11-14-7-6-12(3)10-16(14)20-18(15)22/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDGKFJRTABJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

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